MFCD18323702
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Overview
Description
This compound has a molecular formula of C15H14N2O3 and a molecular weight of 270.30 g/mol It is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves several steps. One common method includes the reaction of 3-nitrobenzoyl chloride with ethylamine to form 3-(N-ethylaminocarbonyl)nitrobenzene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, resulting in 3-(N-ethylaminocarbonyl)aniline. Finally, this compound undergoes a coupling reaction with nicotinic acid to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid: The parent compound, which is a form of vitamin B3 and has well-known biological functions.
3-(N-Ethylaminocarbonyl)aniline: An intermediate in the synthesis of the target compound, with different chemical properties and reactivity.
Other nicotinic acid derivatives: Compounds with similar structures but different substituents, which may have varying biological activities and applications .
The uniqueness of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROFOQBUGJJHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692702 |
Source
|
Record name | 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-96-5 |
Source
|
Record name | 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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